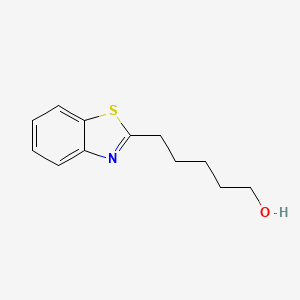
5-(1,3-Benzothiazol-2-yl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Benzothiazol-2-yl)pentan-1-ol is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzothiazol-2-yl)pentan-1-ol typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with pentanal under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzothiazol-2-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-(1,3-Benzothiazol-2-yl)pentanal or 5-(1,3-Benzothiazol-2-yl)pentanone.
Reduction: Formation of 5-(1,3-Benzothiazol-2-yl)pentan-1-amine.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
5-(1,3-Benzothiazol-2-yl)pentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of fluorescent materials and electroluminescent devices.
Industrial Chemistry: It serves as a precursor for the synthesis of other benzothiazole derivatives with various industrial applications
Mechanism of Action
The mechanism of action of 5-(1,3-Benzothiazol-2-yl)pentan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with cellular receptors. The benzothiazole ring system is known to interact with biological macromolecules, leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Benzothiazol-2-yl)pentan-1-amine
- 2-(1,3-Benzothiazol-2-yl)ethanol
- 2-(1,3-Benzothiazol-2-yl)acetic acid
Uniqueness
5-(1,3-Benzothiazol-2-yl)pentan-1-ol is unique due to its specific structure, which combines the benzothiazole ring with a pentanol side chain. This structure imparts distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the hydroxyl group in this compound allows for further functionalization and derivatization, which can be advantageous in drug development and materials science .
Properties
CAS No. |
91640-16-3 |
|---|---|
Molecular Formula |
C12H15NOS |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-yl)pentan-1-ol |
InChI |
InChI=1S/C12H15NOS/c14-9-5-1-2-8-12-13-10-6-3-4-7-11(10)15-12/h3-4,6-7,14H,1-2,5,8-9H2 |
InChI Key |
DSEWWHZFOSULRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















